molecular formula C23H24O7 B2891851 tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate CAS No. 869080-72-8

tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate

Cat. No. B2891851
CAS RN: 869080-72-8
M. Wt: 412.438
InChI Key: HMFYJMRAZGAGFA-UHFFFAOYSA-N
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Description

Tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is a compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the class of coumarin derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound tert-butyl 2-((3-(3,4-dimethoxyphenyl)-2-oxo-2H-chromen-7-yl)oxy)acetate is involved in various chemical synthesis processes and demonstrates interesting reactivity patterns. For instance, studies have shown its potential in the synthesis of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, highlighting its stability and potential for base-induced chemiluminescence (Watanabe et al., 2010). Furthermore, its interaction with homophthalic anhydride, without leading to Wittig reaction, suggests a versatility in reactions involving complex ylide chemistry (Shablykin et al., 2017).

Electrochemical Studies

The electrochemical behavior of related compounds, such as 4-tert-butylcatechol and 3,4-dihydroxybenzaldehyde, has been thoroughly investigated, providing insights into methoxylation reactions and the potential for dimerization in various pH conditions (Nematollahi & Golabi, 2000). These studies are crucial for understanding the electrochemical properties and potential applications of this compound in synthetic and analytical chemistry.

Polymerization and Organic Synthesis

Research on compounds like di-tert. butyl peroxide, used as an initiator for polymerization, sheds light on the mechanisms through which this compound might participate in or influence polymer synthesis processes, revealing the complexity of radical-mediated reactions and the potential for creating novel polymeric materials (Allen & Bevington, 1961).

Catalysis and Reaction Mechanisms

The compound's role in catalysis and complex reaction mechanisms is highlighted by studies on the selective formation of ethane in Pd(II) dimethyl complex oxidations, demonstrating the intricate balance of oxidation states and the role of catalysts in steering reaction pathways (Khusnutdinova et al., 2012). Such insights are invaluable for the development of new catalytic processes involving this compound.

Protective Groups in Synthesis

The development of protective groups, such as the tert-butyldimethylsilyl derivatives for hydroxyl groups, underscores the importance of this compound in the strategic modification of molecules to enhance their reactivity or stability during synthetic procedures (Corey & Venkateswarlu, 1972).

properties

IUPAC Name

tert-butyl 2-[3-(3,4-dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O7/c1-23(2,3)30-21(24)13-28-16-8-6-15-10-17(22(25)29-19(15)12-16)14-7-9-18(26-4)20(11-14)27-5/h6-12H,13H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMFYJMRAZGAGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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